molecular formula C21H24N2O4 B250916 PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE

PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B250916
M. Wt: 368.4 g/mol
InChI Key: DCBQBEMWGCZTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoylamino group and a morpholinyl group attached to a benzoate backbone, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE typically involves a multi-step process:

    Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzoylamino intermediate.

    Esterification: The benzoylamino intermediate is then esterified with propanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced at the benzoylamino group to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medicinally, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds, while the morpholinyl group can engage in electrostatic interactions, facilitating binding to specific sites on proteins or other macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate
  • Methyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate
  • Butyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate

Uniqueness

PROPYL 5-BENZAMIDO-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and interaction with biological targets compared to its ethyl, methyl, and butyl analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

propyl 5-benzamido-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O4/c1-2-12-27-21(25)18-15-17(22-20(24)16-6-4-3-5-7-16)8-9-19(18)23-10-13-26-14-11-23/h3-9,15H,2,10-14H2,1H3,(H,22,24)

InChI Key

DCBQBEMWGCZTRL-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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